
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide, commonly known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a potent and selective inhibitor of mutant p53 proteins that are commonly found in cancer cells. Mutant p53 proteins are known to play a critical role in promoting cancer cell survival and proliferation.
Mechanism of Action
COTI-2 selectively binds to mutant p53 proteins and induces conformational changes that restore the wild-type p53 function. Wild-type p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis. Mutant p53 proteins are known to lose their tumor suppressor function and acquire oncogenic properties that promote tumor growth and metastasis. By restoring the wild-type p53 function, COTI-2 induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects
COTI-2 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. The intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. COTI-2 induces the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bak, and the downregulation of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. COTI-2 also induces the activation of caspases, which are proteases that cleave specific substrates and trigger apoptosis.
Advantages and Limitations for Lab Experiments
COTI-2 has several advantages for lab experiments, including its high potency and selectivity for mutant p53 proteins, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its ability to inhibit tumor growth and metastasis in animal models of cancer. However, COTI-2 also has some limitations, including its complex synthesis method, its limited solubility in aqueous solutions, and its potential toxicity in normal cells.
Future Directions
There are several future directions for the development of COTI-2 as a cancer therapy. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective analogs of COTI-2 that can overcome the limitations of the current compound. Another direction is the identification of biomarkers that can predict the response of cancer cells to COTI-2 treatment. Finally, another direction is the clinical development of COTI-2 as a cancer therapy, which will require extensive preclinical and clinical studies to assess its safety and efficacy in humans.
Synthesis Methods
The synthesis of COTI-2 involves several steps, including the reaction of 4-chloro-3-nitrobenzenesulfonamide with thionyl chloride, the reaction of the resulting intermediate with 4-ethoxyphenylboronic acid, and the reaction of the resulting intermediate with 1,1-dioxideisothiazolidine-2-thione. The final product is obtained after purification by column chromatography. The synthesis of COTI-2 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
COTI-2 has been extensively studied in preclinical models of cancer, including breast cancer, ovarian cancer, and lung cancer. In vitro studies have shown that COTI-2 selectively targets mutant p53 proteins and induces apoptosis in cancer cells. In vivo studies have shown that COTI-2 inhibits tumor growth and metastasis in animal models of cancer. COTI-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S2/c1-2-25-14-5-7-15(8-6-14)27(23,24)19-13-4-9-16(18)17(12-13)20-10-3-11-26(20,21)22/h4-9,12,19H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIAYAMRLGAUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

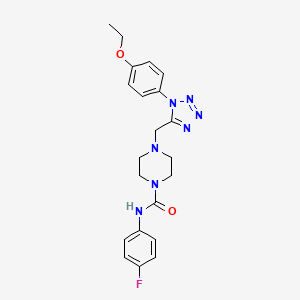
![cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2420553.png)
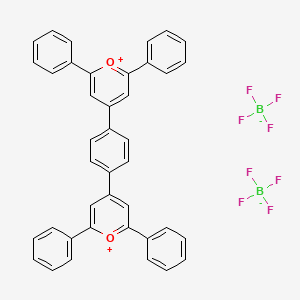
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3-bromopyridin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2420555.png)
![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)isonicotinamide](/img/structure/B2420556.png)
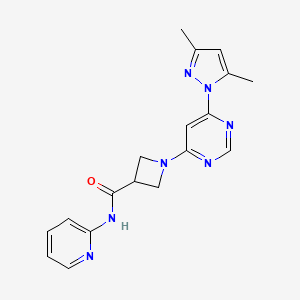
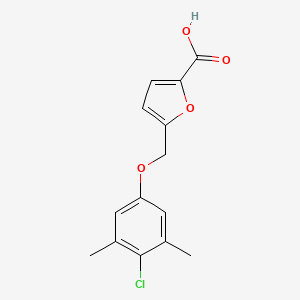
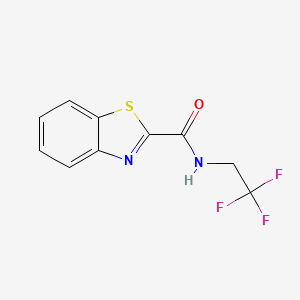
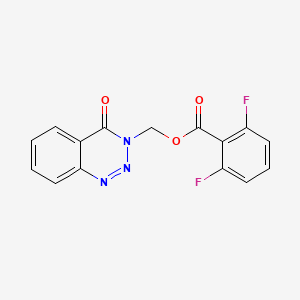
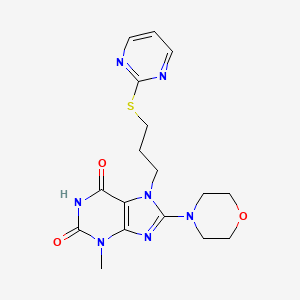
![N-Methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2420563.png)
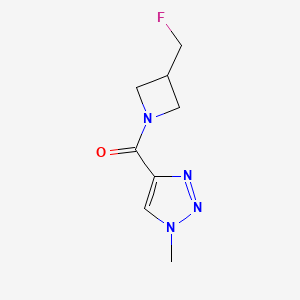
![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)